2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a piperazine ring. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multiple steps, including the formation of the pyrrolidine and pyrimidine rings, followed by their coupling with piperazine and cyclopenta[b]pyridine-3-carbonitrile. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for cyclization reactions, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 . The compound’s ability to modulate these enzymes’ activities is due to its binding to their active sites, thereby interfering with their normal functions.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: This compound shares the pyrrolidine and pyrimidine rings but lacks the piperazine and cyclopenta[b]pyridine-3-carbonitrile moieties.
4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound contains the piperazine and pyrimidine rings but differs in its overall structure and functional groups.
Uniqueness
2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets and undergo diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H25N7 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H25N7/c22-15-17-14-16-4-3-5-18(16)24-20(17)27-10-12-28(13-11-27)21-23-7-6-19(25-21)26-8-1-2-9-26/h6-7,14H,1-5,8-13H2 |
InChI Key |
GGILXZNLPYUKIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=C(C=C5CCCC5=N4)C#N |
Origin of Product |
United States |
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